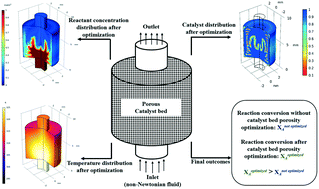Topology optimization of a packed bed microreactor involving pressure driven non-Newtonian fluids
Reaction Chemistry & Engineering Pub Date: 2021-11-19 DOI: 10.1039/D1RE00310K
Abstract
Multivariable optimization is an important task for a microreactor to operate with better control and efficacy. The bed porosity in a packed bed microreactor is one of the key parameters to regulate the reaction rate. In this study, we offer a topology optimization technique for augmenting the reaction conversion by attaining an optimal catalyst bed porosity for non-Newtonian reactants that follow power-law behaviors. Considering a tubular microreactor and pressure gradient driven flow, we have analyzed a first-order exothermic reaction system, and have elaborated the sensitivity of power-law parameters on the average bed porosity, reaction conversion, and temperature distribution in the reactor. Our results indicate that with increasing flow consistency and behavior indices, the average bed porosity needs to increase for the optimum reactor performance that encompasses an enhanced reaction rate and uniform temperature distribution inside the reactor. We herein suggest a simple approach to optimize a microreactor to improve its efficiency without altering the physicochemical properties of the catalyst.


Recommended Literature
- [1] Highly efficient removal of organic pollutants by ultrahigh-surface-area-ethynylbenzene-based conjugated microporous polymers via adsorption–photocatalysis synergy†
- [2] A thermochromic silver nanocluster exhibiting dual emission character†
- [3] Organic chemistry
- [4] From main-chain conjugated polymer photosensitizer to hyperbranched polymer photosensitizer: expansion of the polymerization-enhanced photosensitization effect for photodynamic therapy†
- [5] Back cover
- [6] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [7] A novel method for the synthesis of high performance silicalite membranes
- [8] First principles investigation on Na-ion storage in two-dimensional boron-rich B2N, B3N, and B5N†
- [9] Honeycomb-like single-wall carbon nanotube networks†
- [10] VE-cadherin-based matrix promoting the self-reconstruction of pro-vascularization microenvironments and endothelial differentiation of human mesenchymal stem cells†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 14941-53-8
-
CAS no.: 118290-05-4
-
CAS no.: 102110-73-6









